N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves several key steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions often require palladium or nickel catalysts and can be enhanced by microwave irradiation.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via electrophilic aromatic substitution reactions using fluorinating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the bipyridine-fluoroaromatic intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, which can form various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Phenanthroline: A related compound with a similar chelating ability but a different aromatic structure.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the combination of its bipyridine moiety, fluorinated aromatic ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVVAVIDYATETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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